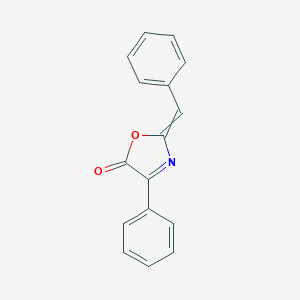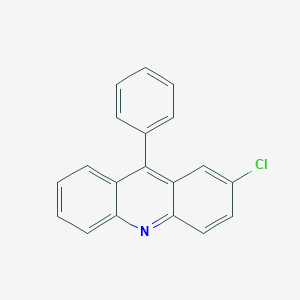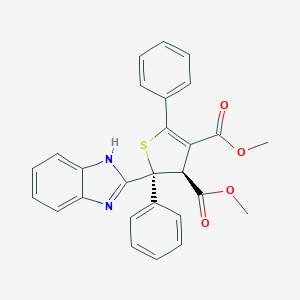![molecular formula C14H21NO2 B282162 4-[(Cyclohexylamino)methyl]-2-methoxyphenol](/img/structure/B282162.png)
4-[(Cyclohexylamino)methyl]-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Cyclohexylamino)methyl]-2-methoxyphenol, also known as AH-7921, is a synthetic opioid that was first synthesized in the late 1970s. It belongs to the class of phenylpiperazine derivatives and has been found to have analgesic properties similar to morphine, but with less respiratory depression and physical dependence.
Wirkmechanismus
4-[(Cyclohexylamino)methyl]-2-methoxyphenol acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor, but its effects on this receptor are not well understood. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to be a full agonist at the mu-opioid receptor, meaning that it produces the same level of receptor activation as morphine.
Biochemical and Physiological Effects
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to produce analgesia in animal models of pain. It has also been shown to produce some of the same side effects as other opioids, such as sedation and respiratory depression, but to a lesser extent. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been found to have a longer duration of action than morphine, which may make it a useful alternative for chronic pain management.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It also has a well-defined mechanism of action and produces consistent results in animal models of pain. However, there are also limitations to its use. 4-[(Cyclohexylamino)methyl]-2-methoxyphenol has not been extensively studied in humans, so its safety and efficacy as a pain medication are not well understood. It also has some potential for abuse and dependence, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on 4-[(Cyclohexylamino)methyl]-2-methoxyphenol. One area of interest is the development of new analogs that may have improved analgesic properties or reduced side effects. Another area of research is the investigation of the role of the delta-opioid receptor in pain perception and the potential for 4-[(Cyclohexylamino)methyl]-2-methoxyphenol to act as a delta-opioid receptor agonist. Finally, there is a need for more studies to evaluate the safety and efficacy of 4-[(Cyclohexylamino)methyl]-2-methoxyphenol in humans, particularly in the context of chronic pain management.
Synthesemethoden
4-[(Cyclohexylamino)methyl]-2-methoxyphenol can be synthesized by reacting 4-hydroxy-2-methoxybenzaldehyde with cyclohexylamine in the presence of acetic acid and sodium triacetoxyborohydride. This reaction yields 4-[(Cyclohexylamino)methyl]-2-methoxyphenol as a white solid with a melting point of 136-137°C.
Wissenschaftliche Forschungsanwendungen
4-[(Cyclohexylamino)methyl]-2-methoxyphenol has been used in scientific research to study its analgesic properties and potential as a replacement for morphine. It has also been used in studies to understand the mechanisms of opioid receptor activation and to investigate the role of the mu-opioid receptor in pain perception.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-[(cyclohexylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H21NO2/c1-17-14-9-11(7-8-13(14)16)10-15-12-5-3-2-4-6-12/h7-9,12,15-16H,2-6,10H2,1H3 |
InChI-Schlüssel |
ZIIATZJTKPVSFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)


![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)


![Methyl 15-phenyl-10,16-dioxa-15-azapentacyclo[10.3.1.01,14.03,12.04,9]hexadeca-4,6,8-triene-2-carboxylate](/img/structure/B282095.png)
![1,2-diphenyl-1,10b-dihydropyrrolo[2,1-a]isoquinoline-3,3(2H)-dicarbonitrile](/img/structure/B282097.png)
![3-Ethyl-15-oxa-3-azatetracyclo[10.2.1.01,10.04,9]pentadeca-4,6,8,13-tetraene](/img/structure/B282098.png)
![1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
methanone](/img/structure/B282101.png)
